Sodium 17beta-estradiol sulfate

Overview

Description

Sodium 17beta-estradiol sulfate, also known as sodium estradiol sulfate, is a natural, endogenous steroid and an estrogen ester. It is a derivative of 17beta-estradiol, a potent estrogen hormone. This compound is biologically inactive but can be converted into estradiol by the enzyme steroid sulfatase, making it a significant reservoir of estradiol in various tissues .

Mechanism of Action

Target of Action

Sodium 17beta-estradiol sulfate, also known as 17β-Estradiol 3-sulfate sodium, is a neuroactive estrogen . Its primary targets are estrogen receptors (ERs) . These receptors play a crucial role in the physiology and pathophysiology of various tissues, including the heart .

Mode of Action

The compound interacts with its targets, the estrogen receptors, resulting in a series of changes. It is biologically inactive on its own but can be converted by steroid sulfatase into estradiol, a potent estrogen . This conversion leads to an equilibrium between the two steroids in various tissues .

Biochemical Pathways

The compound affects several biochemical pathways. It has been shown to up-regulate energy metabolic pathways . In particular, 17β-estradiol stimulates glycolytic metabolism . Additionally, it is involved in the regulation of cardiac calcium (Ca 2+) ion channels and mitochondrial function , which are crucial for adequate heart function and maintaining cardiovascular health .

Pharmacokinetics

It is known that when used for oral or intramuscular administration, estradiol is commonly synthesized as a pro-drug ester due to its low oral bioavailability . This suggests that the compound’s ADME properties and their impact on bioavailability may be similar to those of estradiol.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been implicated in the regulation of cardiac mitochondrial function and Ca 2+ ion channels, thus affecting contractility . Moreover, it has been found to have vasoprotective properties .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, it has been found that the compound can be degraded in wastewater . Moreover, it has been suggested that establishing national and international standards with detailed guidelines for advanced treatment systems is crucial to mitigate global pollution by estrogens .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 17beta-estradiol sulfate typically involves the sulfonation of 17beta-estradiol. This process can be achieved by reacting 17beta-estradiol with sulfur trioxide-pyridine complex in an aprotic solvent like dimethylformamide. The reaction is carried out under controlled temperature conditions to ensure the formation of the sulfate ester .

Industrial Production Methods

Industrial production of this compound involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through crystallization and filtration techniques to obtain the final compound in its sodium salt form .

Chemical Reactions Analysis

Types of Reactions

Sodium 17beta-estradiol sulfate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and under acidic or basic conditions, it can hydrolyze to form 17beta-estradiol and sulfuric acid.

Reduction: It can be reduced to 17beta-estradiol using reducing agents like lithium aluminum hydride.

Oxidation: It can undergo oxidation to form estrone sulfate.

Common Reagents and Conditions

Hydrolysis: Acidic or basic aqueous solutions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in acidic medium.

Major Products Formed

Hydrolysis: 17beta-estradiol and sulfuric acid.

Reduction: 17beta-estradiol.

Oxidation: Estrone sulfate.

Scientific Research Applications

Sodium 17beta-estradiol sulfate has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of various estrogenic compounds.

Biology: Studied for its role in estrogen metabolism and its effects on cellular processes.

Medicine: Investigated for its potential in hormone replacement therapy and its role in breast cancer biology.

Industry: Used in the formulation of pharmaceutical products containing estrogenic compounds.

Comparison with Similar Compounds

Similar Compounds

Estrone sulfate: Another estrogen sulfate ester, which also serves as a reservoir for active estrogens.

Estriol sulfate: A less potent estrogen sulfate ester compared to estradiol sulfate.

Ethinylestradiol: A synthetic estrogen used in oral contraceptives, with higher bioavailability and resistance to metabolism.

Uniqueness

Sodium 17beta-estradiol sulfate is unique due to its high potency as an estrogen precursor and its significant role in maintaining estrogen levels in tissues. Unlike other estrogen sulfates, it has a higher conversion rate to active estradiol, making it a crucial compound in estrogen metabolism .

Biological Activity

Sodium 17beta-estradiol sulfate (E2S) is a sulfate ester of the potent estrogen 17beta-estradiol. Although E2S itself is biologically inactive, it plays a crucial role in estrogen metabolism and signaling through its conversion to estradiol by steroid sulfatase. This article explores the biological activity of E2S, its metabolic pathways, and its implications in various physiological and pathological contexts.

Metabolism and Conversion

E2S is formed through the sulfation of estradiol, primarily in the liver, and exists in a dynamic equilibrium with estradiol and estrone sulfate (E1S) in various tissues. The conversion of E2S back to estradiol is facilitated by steroid sulfatase, which is expressed in several tissues, including the breast, liver, and brain. This conversion is significant because it allows E2S to act as a reservoir for estradiol, particularly in tissues where estrogen action is required but estradiol levels are low .

Biological Functions

Estrogenic Activity:

Although E2S does not bind effectively to estrogen receptors (ERs), it can influence estrogen signaling indirectly. Research indicates that E2S inhibits glutathione S-transferase (GST), an enzyme that typically inactivates estradiol by conjugation. By inhibiting GST, E2S may enhance the bioavailability of estradiol, thereby indirectly promoting estrogenic effects .

Impact on Reproductive Health:

E2S has been shown to affect reproductive functions significantly. In clinical studies involving women, administration of E2S at doses as low as 5 mg/day resulted in ovulation inhibition in 89% of cycles observed . This suggests that E2S can modulate reproductive hormone levels effectively.

Vascular Effects:

Recent studies have demonstrated that E2S can enhance vasorelaxation responses in vascular tissues. For instance, exposure to physiological concentrations of estradiol (including its sulfate form) improved endothelium-dependent relaxation in porcine coronary arteries. This effect was independent of classical ER pathways, suggesting alternative mechanisms at play .

Case Study 1: Estradiol Sulfate and Fetal Development

A study involving ovine fetal plasma indicated that sulfoconjugated estrogens like E2S are present in high concentrations during late gestation. Infusions of estradiol-3-sulfate into fetal sheep increased activity within the hypothalamus-pituitary-adrenal (HPA) axis, suggesting that E2S plays a role in fetal endocrine regulation .

Case Study 2: Colonic Health

In a study examining colonic permeability and inflammation, treatment with estradiol (and by extension its sulfate form) showed potential protective effects against inflammation-induced damage in the colon. This was assessed through various biochemical markers indicating tight junction integrity and inflammatory response .

Comparative Analysis

The following table summarizes the biological activity and characteristics of this compound compared to other related compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Indirectly enhances estrogen signaling via GST inhibition | Acts as a reservoir for estradiol |

| Estrone Sulfate | Higher serum levels than E2S; converted to estrone | Predominantly found post-estradiol administration |

| Estradiol | Directly binds to ERs; potent estrogenic effects | Influences reproductive functions directly |

| Dehydroepiandrosterone Sulfate | Precursor to androgens; involved in metabolic pathways | Plays a role in androgen synthesis |

Properties

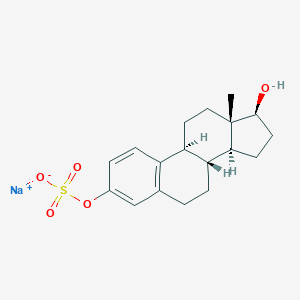

IUPAC Name |

sodium;[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,15-,16+,17+,18+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJQCTISQYSLPF-CMZLOHJFSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70964483 | |

| Record name | Sodium 17-hydroxyestra-1(10),2,4-trien-3-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4999-79-5 | |

| Record name | Estradiol-3-sulfate, sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004999795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 17-hydroxyestra-1(10),2,4-trien-3-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estra-1,3,5(10)-triene-3,17-diol (17b)-, 3-(hydrogen sulfate), sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 17.BETA.-ESTRADIOL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WM8TR56GZ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.